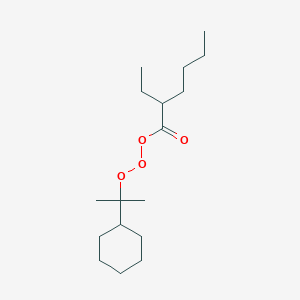
2-Cyclohexylpropan-2-yloxy 2-ethylhexaneperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-1-methylethyl peroxy-2-ethylhexanoate is an organic peroxide compound with the molecular formula C17H30O4 and a molecular weight of 298.4177 g/mol . This compound is known for its applications in polymerization processes and as an initiator in various chemical reactions.
Preparation Methods
The synthesis of 1-Cyclohexyl-1-methylethyl peroxy-2-ethylhexanoate typically involves the reaction of 1-cyclohexyl-1-methylethyl alcohol with 2-ethylhexanoic acid in the presence of a peroxide catalyst . The reaction conditions often require controlled temperatures and specific catalysts to ensure the formation of the desired peroxide compound. Industrial production methods may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions to produce the compound in significant quantities .
Chemical Reactions Analysis
1-Cyclohexyl-1-methylethyl peroxy-2-ethylhexanoate undergoes various types of chemical reactions, including:
Oxidation: As a peroxide, it can act as an oxidizing agent, facilitating the oxidation of other compounds.
Decomposition: Under certain conditions, it can decompose to form free radicals, which are highly reactive and can initiate polymerization reactions.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common reagents used in these reactions include acids, bases, and other peroxides. The major products formed from these reactions depend on the specific conditions and reactants involved .
Scientific Research Applications
1-Cyclohexyl-1-methylethyl peroxy-2-ethylhexanoate has a wide range of applications in scientific research, including:
Chemistry: Used as an initiator in polymerization reactions to create various polymers and copolymers.
Biology: Studied for its potential effects on biological systems, particularly in the context of oxidative stress and free radical formation.
Medicine: Investigated for its potential use in drug delivery systems and as a component in certain pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1-methylethyl peroxy-2-ethylhexanoate primarily involves the generation of free radicals through the decomposition of the peroxide bond. These free radicals can then initiate various chemical reactions, such as polymerization, by reacting with monomers to form long polymer chains. The molecular targets and pathways involved in these processes depend on the specific application and conditions under which the compound is used .
Comparison with Similar Compounds
1-Cyclohexyl-1-methylethyl peroxy-2-ethylhexanoate can be compared with other organic peroxides, such as:
Benzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator.
Methyl ethyl ketone peroxide: Used in the production of fiberglass and as a hardening agent for polyester resins.
Di-tert-butyl peroxide: Employed as a radical initiator in various chemical reactions.
The uniqueness of 1-Cyclohexyl-1-methylethyl peroxy-2-ethylhexanoate lies in its specific structure, which imparts distinct reactivity and stability characteristics compared to other peroxides .
Properties
Molecular Formula |
C17H32O4 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-cyclohexylpropan-2-yloxy 2-ethylhexaneperoxoate |
InChI |
InChI=1S/C17H32O4/c1-5-7-11-14(6-2)16(18)19-21-20-17(3,4)15-12-9-8-10-13-15/h14-15H,5-13H2,1-4H3 |
InChI Key |
MDECFHKUSHRPOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OOOC(C)(C)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















